VU0361747

mGlu5 Positive Allosteric Modulator Functional Selectivity

VU0361747 is a pure mGlu5 PAM optimized to eliminate the allosteric agonist activity that causes adverse effects like convulsions in other mGlu5 PAMs. With a high brain-to-plasma ratio of 1.12, rapid brain Cmax (5739 ng/g at 0.5h), and robust efficacy in CNS models including amphetamine-induced hyperlocomotion reversal, it is the definitive tool for in vivo studies requiring clean potentiation of mGlu5 signaling. Ideal for schizophrenia and synaptic plasticity research.

Molecular Formula C19H17FN2O2
Molecular Weight 324.36
CAS No. 1309976-66-6
Cat. No. B611734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0361747
CAS1309976-66-6
SynonymsVU0361747, VU 0361747, VU-0361747
Molecular FormulaC19H17FN2O2
Molecular Weight324.36
Structural Identifiers
SMILESC1CN(CCC1O)C(=O)C2=CN=C(C=C2)C#CC3=CC(=CC=C3)F
InChIInChI=1S/C19H17FN2O2/c20-16-3-1-2-14(12-16)4-6-17-7-5-15(13-21-17)19(24)22-10-8-18(23)9-11-22/h1-3,5,7,12-13,18,23H,8-11H2
InChIKeyZKKOJUZGUBLAJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VU0361747 (CAS 1309976-66-6): A Pure mGlu5 Positive Allosteric Modulator for Research


VU0361747 (CAS 1309976-66-6) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) [1]. It belongs to a class of compounds that bind to an allosteric site on the mGlu5 receptor, distinct from the orthosteric glutamate binding site. This mechanism allows for the selective potentiation of the receptor's response to its natural ligand [2]. Critically, VU0361747 has been optimized to function as a 'pure PAM', meaning it lacks intrinsic allosteric agonist activity, a key differentiator from many other mGlu5 PAMs [3].

Why Substituting VU0361747 with Another mGlu5 PAM Can Lead to Experimental Failure


Substituting VU0361747 with another mGlu5 PAM is not scientifically sound due to critical functional differences within this class of compounds. Many mGlu5 PAMs, including early tool compounds like VU0422465, exhibit 'allosteric agonist' activity (ago-PAMs), meaning they can directly activate the receptor even in the absence of glutamate [1]. This intrinsic activity is a key driver of severe adverse effects, such as epileptiform activity and convulsions, as demonstrated in preclinical models [2]. VU0361747, as a 'pure PAM', was specifically optimized to eliminate this agonist activity, resulting in a compound with robust in vivo efficacy and a distinct safety profile [3]. Therefore, using an ago-PAM in an experiment where a pure PAM is required will likely introduce significant confounding variables and lead to inaccurate or misleading results.

Quantitative Evidence for VU0361747 (CAS 1309976-66-6) Differentiation


VU0361747 is a Pure PAM, Devoid of Allosteric Agonist Activity, Unlike the Ago-PAM VU0422465

VU0361747 is a 'pure PAM' with no detectable allosteric agonist activity in cell lines expressing low to moderate levels of mGlu5, whereas the comparator compound VU0422465 exhibits significant agonist activity in the same systems [1]. This functional difference is quantified by VU0422465's ability to activate the receptor alone, a property that is absent in VU0361747 [2].

mGlu5 Positive Allosteric Modulator Functional Selectivity

VU0361747 Lacks In Vivo Convulsant Activity Seen with the Ago-PAM VU0422465

In rodent studies, the ago-PAM VU0422465 (10 mg/kg) induces epileptiform activity and behavioral convulsions [1]. In direct contrast, VU0361747, at doses that yield high brain concentrations (Cmax of 5739 ng/g), does not induce these adverse effects and demonstrates robust in vivo efficacy in models predictive of antipsychotic activity [2].

In Vivo Pharmacology Safety Profile Seizure Liability

VU0361747 Demonstrates Superior Brain Penetration Compared to VU0360172

Following intraperitoneal administration in rats, VU0361747 achieves a higher brain-to-plasma exposure ratio (AUCbrain/AUCplasma) and higher absolute brain concentrations than the comparator mGlu5 PAM VU0360172 [1]. Specifically, VU0361747 shows a brain-to-plasma ratio of 1.12 and a Cmax in the brain of 5739 ng/g, compared to a ratio of 0.46 and a Cmax of 2000 ng/g for VU0360172 [2].

Pharmacokinetics Brain Penetration CNS Exposure

Optimal Research Applications for VU0361747 (CAS 1309976-66-6)


Differentiating Pure mGlu5 PAM Effects from Ago-PAM Activity

Researchers investigating the therapeutic potential of mGlu5 PAMs in CNS disorders like schizophrenia can use VU0361747 as a critical tool to dissect the functional consequences of pure allosteric potentiation, separate from the confounding effects of allosteric agonism [1]. Its well-defined profile allows for the study of mGlu5 signaling enhancement without the risk of adverse events like convulsions, which are characteristic of ago-PAMs [2].

In Vivo Efficacy Studies Requiring High and Safe CNS Exposure

Due to its favorable pharmacokinetic properties, including a high brain-to-plasma ratio of 1.12 and a rapid brain Cmax of 5739 ng/g at 0.5 h post-dose, VU0361747 is an excellent candidate for in vivo behavioral pharmacology studies [3]. Its robust brain penetration ensures that target engagement can be achieved at doses that are well-tolerated and do not induce seizures, enabling more accurate assessment of therapeutic efficacy [4].

Mechanistic Studies on mGlu5-Dependent Long-Term Depression (LTD)

VU0361747 can be employed in electrophysiology studies, such as in hippocampal slice preparations, to investigate the role of mGlu5 in long-term depression (LTD) and other forms of synaptic plasticity [5]. Because it is a pure PAM, its effects are dependent on the presence of endogenous glutamate, allowing for a more physiologically relevant potentiation of mGlu5 signaling during synaptic activity [6].

Preclinical Models of Schizophrenia and Cognitive Dysfunction

VU0361747 has demonstrated efficacy in reversing amphetamine-induced hyperlocomotion, a classic rodent model predictive of antipsychotic activity [7]. Researchers can use this compound to further explore the therapeutic utility of mGlu5 PAMs in other preclinical models of schizophrenia, cognitive impairment, and related neuropsychiatric conditions, leveraging its clean functional and safety profile [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0361747

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.